molecular formula C17H24F2N2O B5056758 2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol

Cat. No.: B5056758
M. Wt: 310.4 g/mol
InChI Key: ZINUKPVQTFCKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a cyclobutyl group, a benzyl group with two fluorine substitutions, and a piperazine group. These groups could potentially confer interesting chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutyl and piperazine rings, for example, would add a level of structural complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the piperazine ring is often involved in reactions with acids and bases, and the benzyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar piperazine group could affect the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, the presence of fluorine atoms could potentially make the compound hazardous due to the high reactivity of fluorine .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

2-[4-cyclobutyl-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O/c18-16-5-4-13(10-17(16)19)11-20-7-8-21(14-2-1-3-14)12-15(20)6-9-22/h4-5,10,14-15,22H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINUKPVQTFCKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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